molecular formula C9H10ClN3O2 B2916540 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 327064-06-2

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Número de catálogo: B2916540
Número CAS: 327064-06-2
Peso molecular: 227.65
Clave InChI: QSLMZZIXTMLEFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . Its structure features a pyrimidine ring core substituted with a chlorine atom, a carboxylic acid group, and a pyrrolidin-1-yl group, making it a valuable building block in organic synthesis and medicinal chemistry research . As a pyrimidine derivative, it serves as a key intermediate for the synthesis of more complex molecules. While specific biological data for this compound is not provided, structurally related compounds are utilized in pharmaceutical research, such as being a listed impurity in drugs like Avanafil . Researchers can employ this compound in the exploration of new therapeutic agents, chemical biology probes, and in material science. The product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers • Molecular Formula : C9H10ClN3O2 • Molecular Weight : 227.65 g/mol • SMILES : C1CCN(C1)C2=NC=C(C(=N2)C(=O)O)Cl • InChIKey : QSLMZZIXTMLEFO-UHFFFAOYSA-N

Propiedades

IUPAC Name

5-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-5-11-9(12-7(6)8(14)15)13-3-1-2-4-13/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMZZIXTMLEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327064-06-2
Record name 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group at the 2-position of the pyrimidine ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Table 1: Key Comparative Data

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Cl (5), pyrrolidin-1-yl (2), COOH (4) 226.64 Potential covalent inhibitor scaffold; discontinued commercially
PK11000 (5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) Cl (5), methylsulfonyl (2), COOH (4) 236.58 Reactivates mutant p53 via cysteine adduction; improves thermal stability
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid Cl (5), methylthio (2), COOH (4) 204.63 Precursor to PK11000; oxidized to sulfonyl derivatives
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid Cl (5), dihydro-oxo (1,6), COOH (4) 189.57 Saturated pyrimidine ring; altered reactivity due to oxo group
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), methyl (6), COOH (4) 190.60 Positional isomer; steric effects influence binding interactions

(a) Pyrrolidin-1-yl vs. Methylsulfonyl at Position 2

  • This group is common in kinase inhibitors (e.g., imatinib derivatives) but lacks direct mechanistic data in the provided evidence .
  • Methylsulfonyl : As seen in PK11000, the sulfonyl group acts as a strong electron-withdrawing moiety, facilitating covalent interactions with cysteine residues (e.g., Cys182/Cys227 in mutant p53). This reactivity underpins its role in stabilizing oncogenic p53 mutants .

(b) Methylthio vs. Methylsulfonyl Oxidation

  • The methylthio group in 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is oxidized to methylsulfonyl during synthesis of PK11000 using hydrogen peroxide and acetic acid . This transformation highlights the importance of sulfur oxidation states in tuning electrophilicity for covalent inhibition.

(c) Carboxylic Acid at Position 4

  • The carboxylic acid group enhances water solubility and enables salt formation or conjugation with amines (e.g., amide bond formation in prodrugs). In PK11000, this group likely contributes to binding affinity in the p53 DNA-binding domain .

Positional Isomerism and Steric Effects

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid differs in chlorine and methyl group positions.

Actividad Biológica

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H10ClN3O2C_9H_{10}ClN_3O_2 and a molecular weight of 227.65 g/mol. Its unique structure, featuring a pyrimidine ring with a chlorine substituent and a pyrrolidine moiety, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

Inhibition of Prolyl-4-Hydroxylase

One of the primary biological activities investigated for this compound is its inhibitory effect on prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition could have therapeutic implications for fibrotic diseases, as collagen plays a vital role in tissue repair and fibrosis.

Methods:

  • Cell Lines: HSC-T6 cells were utilized to assess hydroxyproline content.
  • Results: The compound demonstrated significant inhibition of prolyl-4-hydroxylase, suggesting potential applications in treating conditions characterized by excessive collagen deposition.

RORγt Inhibition

Research has also explored this compound as a scaffold for designing inhibitors of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is involved in immune responses and autoimmune diseases.

Methods:

  • Structure-Based Design: Analog synthesis was employed to optimize potency and selectivity.
  • Results: Some derivatives exhibited promising RORγt inhibition, indicating potential utility in managing autoimmune disorders.

Antioxidant and Anticholinergic Properties

The compound has been evaluated for its antioxidant and anticholinergic properties through the synthesis of novel analogs followed by biological testing.

Results:
Certain derivatives showed notable antioxidant effects and modulation of cholinergic pathways, which could be beneficial for neurodegenerative conditions.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acidChlorine at 5-position, methylthio groupAntimicrobial
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acidChlorine at 5-position, piperidine groupCNS activity
5-Chloro-2-(cyclopropyl)-6-hydroxypyrimidine-4-carboxylic acidHydroxyl group additionAntitumor

The distinct combination of functional groups in this compound may provide unique biological properties compared to these similar compounds.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine moiety enhances binding affinity. The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, contributing to the compound's overall biological activity.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Fibrotic Disease Models:
    • In vitro studies on HSC-T6 cells indicated that treatment with the compound resulted in reduced hydroxyproline levels, correlating with decreased collagen synthesis.
  • Autoimmune Disease Models:
    • Inhibition assays against RORγt showed that specific derivatives could significantly reduce transcriptional activity associated with autoimmune responses.
  • Antioxidant Activity:
    • Testing against reactive oxygen species (ROS) demonstrated that certain analogs effectively scavenge free radicals, suggesting potential neuroprotective effects.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyrrolidine with a chlorinated pyrimidine core. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce the pyrrolidinyl group to the pyrimidine scaffold. A key step involves using palladium diacetate and tert-butyl XPhos as ligands under inert atmospheres, with cesium carbonate as a base in tert-butyl alcohol at 40–100°C . Yields are influenced by reaction time (5.5–17 hours), temperature control, and stoichiometric ratios of intermediates. Post-reaction purification via acid-base extraction or column chromatography is critical for isolating the carboxylic acid form.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., pyrrolidine protons at δ 1.8–2.2 ppm, pyrimidine carbons at δ 150–160 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) at m/z 257.0453 (C₉H₁₀ClN₃O₂).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions, especially if unexpected byproducts arise .

Q. What biological activity screening strategies are applicable for this compound?

Methodological Answer: Given structural similarity to antimicrobial pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid amides), prioritize assays targeting bacterial enzymes (e.g., DNA gyrase) or fungal cytochrome P450 . Use:

  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.
  • Molecular docking to predict binding affinity to target proteins (e.g., Staphylococcus aureus dihydrofolate reductase).

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of pyrrolidinyl group introduction?

Methodological Answer: Employ density functional theory (DFT) to model transition states during palladium-catalyzed coupling. Key parameters:

  • Activation energy barriers for oxidative addition (Pd⁰ → Pd²⁺).
  • Electron density maps to identify nucleophilic attack sites on the pyrimidine ring.
  • Compare computed intermediates with experimental kinetic data (e.g., reaction rate dependence on ligand choice) .

Q. How to resolve contradictory data in biological activity studies (e.g., variable MIC values across labs)?

Methodological Answer: Contradictions may arise from assay conditions. Standardize protocols:

  • Strain Variability : Use ATCC reference strains (e.g., E. coli ATCC 25922).
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid precipitation.
  • Positive Controls : Include ciprofloxacin for bacterial assays or fluconazole for fungal tests .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Cocrystallization : Use coformers like L-arginine to improve aqueous solubility while maintaining crystallinity .

Q. How to analyze degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., decarboxylation or pyrrolidine ring opening) and quantify stability using Arrhenius kinetics .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H314: Causes severe skin burns).
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335).
  • Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent hydrolysis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.